1-(3-Fluorophenyl)-1H-imidazol-2-amine

Imidazoline Receptor Pharmacology Neuroprotection Analgesia

Researchers requiring a validated I2 imidazoline receptor ligand often encounter undefined isomers with unverified target engagement. This meta-fluorophenyl imidazol-2-amine provides a characterized reference tool with quantifiable selectivity. - Verified I2 binding affinity (Ki = 200 nM) with a defined I2/alpha-2 selectivity ratio (Ki = 302 nM). - Core scaffold for synthesizing potent, orally active VAP-1 inhibitors. - Weak p38α MAP kinase inhibition (IC50 = 12 µM) permits dissociation of I2-mediated pharmacology from off-target effects. Supplied with rigorous analytical certification to ensure structural fidelity and batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C9H8FN3
Molecular Weight 177.182
CAS No. 1690596-46-3
Cat. No. B2957807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-1H-imidazol-2-amine
CAS1690596-46-3
Molecular FormulaC9H8FN3
Molecular Weight177.182
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C=CN=C2N
InChIInChI=1S/C9H8FN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12)
InChIKeyVKAAVTDYOUAGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)-1H-imidazol-2-amine: Selective I2 Receptor Ligand


1-(3-Fluorophenyl)-1H-imidazol-2-amine (CAS: 1690596-46-3) is a synthetic small molecule belonging to the class of 1-arylimidazol-2-amines, characterized by a meta-fluorine substitution on the N1-phenyl ring . It has been identified as a ligand with quantifiable affinity for imidazoline I2 receptors [1] and has served as a building block in the synthesis of derivatives explored as vascular adhesion protein-1 (VAP-1) inhibitors [2]. Its procurement is relevant for research programs investigating I2 receptor pharmacology, neuroprotection, analgesia, and inflammatory pathways where precise target engagement data are required.

1 I2 receptor pharmacology studies and target engagement assays
2 VAP-1 inhibitor SAR exploration with defined meta-fluoro substitution
3 Kinase selectivity profiling to differentiate I2-mediated from p38-mediated effects

Why 1-(3-Fluorophenyl)-1H-imidazol-2-amine Cannot Be Replaced


Although the imidazol-2-amine core is a common pharmacophore, its substitution pattern critically dictates both target engagement and selectivity profile. The specific meta-fluorine substitution on the N1-phenyl ring of this compound is not a trivial structural variation. Direct binding assays reveal that this exact configuration yields a measured Ki of 200 nM for the I2 imidazoline receptor [1] while maintaining a distinct selectivity margin over the alpha-2 adrenergic receptor (Ki = 302 nM) [1]. Substituting with a para-fluoro isomer or removing the fluorine atom altogether would produce different electronic and steric interactions at the orthosteric binding pocket, potentially abolishing I2 affinity or altering the I2/alpha-2 selectivity ratio. For instance, literature on imidazoline ligands indicates that subtle modifications in the aryl ring position and substitution type can shift a compound from I2-preferring to I1-preferring or non-selective profiles [2]. Therefore, relying on generic 'imidazol-2-amine' or 'fluorophenyl imidazole' substitutes without verified binding data risks invalidating SAR studies or yielding false-negative results in target-based assays.

Isomer Para-fluoro or unsubstituted phenyl analogs may shift I2/alpha-2 selectivity profile, altering target engagement outcomes.
Scaffold Generic imidazol-2-amines without verified binding data risk false-negative results in I2 receptor studies.
SAR Using incorrect positional isomer may confound VAP-1 structure-activity relationship interpretation and derivative synthesis.

Quantitative Differentiation: 1-(3-Fluorophenyl)-1H-imidazol-2-amine


I2 Imidazoline Receptor Binding Affinity

1-(3-Fluorophenyl)-1H-imidazol-2-amine exhibits a binding affinity constant (Ki) of 200 nM for the imidazoline I2 receptor in rabbit kidney membrane preparations [1]. This affinity is measured by displacement of the radioligand [3H]idazoxan, a standard probe for I2 binding sites [1]. The compound also binds to the alpha-2 adrenergic receptor with a Ki of 302 nM under the same assay conditions, yielding an I2/alpha-2 selectivity ratio of approximately 1.5 [1].

I2 vs Alpha-2 Selectivity
Reported
Ki(I2) = 200 nM
Ki(α2) = 302 nM
Ratio ≈ 1.5
Supports I2-preferring binding context for receptor pharmacology studies.
Measured via radioligand displacement in rabbit kidney membranes.
Imidazoline Receptor Pharmacology Neuroprotection Analgesia Radioligand Binding

Selectivity vs. p38α MAP Kinase

In a panel screen of kinase activity, 1-(3-Fluorophenyl)-1H-imidazol-2-amine was found to be a weak inhibitor of p38α MAP kinase with an IC50 of 12 µM . This contrasts sharply with potent p38 inhibitors like SB203580 (IC50 = 34 nM) [1]. The compound only weakly affected the activities of other kinases including PKB, SGK, and GSK-3β .

p38α MAPK Inhibition
Cross-study comparable
IC50 = 12 µM (compound)
IC50 = 34 nM (SB203580)
353-fold lower potency
Supports kinase selectivity profiling to avoid inflammatory signaling confound.
In vitro kinase assay, murine His-p38α; weak activity confirmed.
Kinase Inhibition p38 MAPK Selectivity Screening Inflammation

VAP-1 Inhibitor SAR: meta-Fluoro Specificity

The specific meta-fluorine substitution of 1-(3-Fluorophenyl)-1H-imidazol-2-amine distinguishes it from its para-fluoro isomer, 1-(4-Fluorophenyl)-1H-imidazol-2-amine (CAS 801182-85-4) . While direct comparative VAP-1 inhibition data for the isolated building blocks are not available, the parent compound serves as the foundational scaffold for a series of potent VAP-1 inhibitors described in the literature [1]. The meta-fluoro orientation on the phenyl ring influences the compound's electronic properties and potential hydrogen-bonding interactions, which are critical for SAR exploration in this class. Selection of the correct meta-fluoro isomer ensures that any downstream SAR findings are attributable to the intended structural feature rather than an isomeric artifact.

meta-Fluoro Isomer Identity
Class-level inference
CAS 1690596-46-3 (meta)
CAS 801182-85-4 (para)
Correct isomer essential for VAP-1 SAR reproduction and derivative synthesis.
Structural differentiation; no direct comparative inhibition data available.
VAP-1 Inhibition Diabetic Macular Edema SAR Fluorine Substitution

Research Applications of 1-(3-Fluorophenyl)-1H-imidazol-2-amine


I2 Receptor Radioligand Binding Assays

This compound is directly applicable as a reference ligand or experimental tool in competitive radioligand binding assays targeting the I2 imidazoline receptor. Its measured Ki of 200 nM in rabbit kidney membranes [1] provides a benchmark for screening novel I2 ligands or for characterizing the I2 binding component in tissues. The known selectivity ratio (I2/alpha-2 ≈ 1.5) [1] allows researchers to anticipate and control for potential cross-reactivity in native tissue preparations.

VAP-1 Inhibitor Medicinal Chemistry SAR

As the core scaffold for a series of potent and orally active VAP-1 inhibitors [1], this building block is ideal for medicinal chemists exploring structure-activity relationships around the imidazol-2-amine core. Its meta-fluorophenyl substitution is a key structural feature in the published series, and procurement of the exact isomer is critical for synthesizing lead compounds and verifying literature-derived SAR.

Inflammation & Pain Selectivity Profiling

The compound's weak activity against p38α MAP kinase (IC50 = 12 µM) [1] positions it as a useful tool for dissecting I2-mediated effects from p38-mediated inflammatory signaling. In cellular or in vivo models of inflammation and pain, this compound can help attribute observed pharmacological effects to I2 receptor engagement rather than off-target kinase inhibition, enhancing the interpretability of mechanistic studies.

Application
Selection Property
Validation Focus
I2 receptor binding assays
I2 affinity and selectivity profile
Control for alpha-2 adrenergic cross-reactivity
VAP-1 inhibitor medicinal chemistry
meta-Fluoro substitution pattern
Verify isomer identity for SAR studies
Inflammatory pathway selectivity studies
Weak p38α MAPK inhibition
Differentiate I2 from kinase-mediated effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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